Chemical properties of 9-Bromo-7,7-diphenyl-7H-benzo[c]fluorene
Chemical properties of 9-Bromo-7,7-diphenyl-7H-benzo[c]fluorene
An In-Depth Technical Guide to the Chemical Properties of 9-Bromo-7,7-diphenyl-7H-benzo[c]fluorene
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Bromo-7,7-diphenyl-7H-benzo[c]fluorene is a functionalized polycyclic aromatic hydrocarbon that serves as a pivotal building block in the synthesis of advanced organic materials. Its rigid, planar benzo[c]fluorene core imparts significant thermal stability and desirable photophysical properties, while the strategically positioned bromine atom offers a reactive handle for a variety of cross-coupling reactions. The bulky diphenyl substituents at the C7 position enhance solubility and prevent intermolecular aggregation, further refining its material characteristics. This guide provides a comprehensive overview of the chemical properties of 9-Bromo-7,7-diphenyl-7H-benzo[c]fluorene, including its structural attributes, proposed synthesis, key reactions, and potential applications in organic electronics, with a particular focus on Organic Light-Emitting Diodes (OLEDs).
Introduction: The Benzo[c]fluorene Scaffold in Materials Science
The benzo[c]fluorene framework is a unique fused aromatic ring system that has garnered significant interest in the field of materials science.[1] Its extended π-conjugation, inherent rigidity, and high thermal stability make it an excellent candidate for the core of organic semiconductors.[1] Derivatives of benzo[c]fluorene are being actively explored for their applications in OLEDs, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1]
The subject of this guide, 9-Bromo-7,7-diphenyl-7H-benzo[c]fluorene, combines the advantageous properties of the benzo[c]fluorene core with the synthetic versatility of an aryl bromide and the steric and electronic influence of two phenyl groups. This strategic combination of functional groups allows for the precise tuning of the molecule's electronic and physical properties, making it a valuable intermediate for the creation of bespoke materials for advanced electronic devices.
Molecular Structure and Physicochemical Properties
The fundamental properties of 9-Bromo-7,7-diphenyl-7H-benzo[c]fluorene are summarized in the table below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source(s) |
| CAS Number | 1384207-26-4 | [2] |
| Molecular Formula | C₂₉H₁₉Br | [2] |
| Molecular Weight | 447.38 g/mol | [2] |
| Appearance | White to almost white powder/crystal | |
| Purity | >98.0% (GC) | |
| Melting Point | 249.0 to 253.0 °C |
The presence of the bulky 7,7-diphenyl groups is a key structural feature. These groups disrupt crystal packing and enhance the solubility of the molecule in common organic solvents, which is a significant advantage for solution-based processing of organic electronic devices. Furthermore, they sterically hinder close intermolecular interactions, which can help to prevent aggregation-caused quenching of fluorescence in the solid state.[3]
Synthesis and Characterization
Proposed Synthetic Protocol
The synthesis would likely involve a multi-step process starting from a suitable precursor, potentially involving a key bromination step. A generalized approach is depicted in the workflow below.
Caption: A proposed synthetic workflow for 9-Bromo-7,7-diphenyl-7H-benzo[c]fluorene.
Step-by-Step Methodology (Hypothetical):
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Synthesis of the 7,7-diphenyl-7H-benzo[c]fluorene core: This would likely involve a multi-step synthesis, potentially starting from simpler aromatic precursors that are coupled and then cyclized to form the benzo[c]fluorene skeleton. The introduction of the diphenyl groups at the C7 position could be achieved via a Grignard reaction on a fluorenone precursor followed by dehydration.
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Selective Bromination: The synthesized 7,7-diphenyl-7H-benzo[c]fluorene would then be subjected to electrophilic aromatic substitution to introduce the bromine atom. N-Bromosuccinimide (NBS) in a suitable solvent like dimethylformamide (DMF) or dichloromethane (DCM) is a common reagent for the selective bromination of activated aromatic rings. The C9 position is anticipated to be susceptible to electrophilic attack due to the electronic nature of the benzo[c]fluorene system.
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Purification: The final product would be purified using standard techniques such as column chromatography on silica gel followed by recrystallization to obtain the desired high purity.[4]
Spectroscopic Characterization (Expected)
Due to the lack of published spectra for this specific molecule, the expected spectroscopic data can be inferred from the analysis of similar compounds, such as 2,7-dibromo-9,9-diphenyl-9H-fluorene.
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¹H NMR: The proton NMR spectrum is expected to show a series of complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons of the benzo[c]fluorene core and the two phenyl rings. The integration of these signals would correspond to the 19 protons of the molecule.
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¹³C NMR: The carbon NMR spectrum would display a number of signals corresponding to the 29 carbon atoms. The quaternary carbon at C7 bearing the two phenyl groups would likely appear in the region of δ 50-60 ppm. The aromatic carbons would resonate in the typical downfield region (δ 120-150 ppm).
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the molecular formula (C₂₉H₁₉Br) by providing a molecular ion peak with the characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
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Infrared (IR) Spectroscopy: The IR spectrum would show characteristic C-H stretching vibrations for the aromatic rings (around 3050 cm⁻¹) and C=C stretching vibrations within the aromatic system (in the 1600-1450 cm⁻¹ region).
Chemical Reactivity and Synthetic Utility
The primary site of reactivity on 9-Bromo-7,7-diphenyl-7H-benzo[c]fluorene is the carbon-bromine bond. This aryl bromide is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of complex organic materials.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. In this reaction, the aryl bromide is coupled with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This reaction is instrumental in extending the π-conjugated system of the benzo[c]fluorene core, which is crucial for tuning the electronic and photophysical properties of the resulting materials.
Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.
Exemplary Protocol for Suzuki-Miyaura Coupling:
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To a reaction vessel, add 9-Bromo-7,7-diphenyl-7H-benzo[c]fluorene (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.), and a base like potassium carbonate (K₂CO₃, 2.0 eq.).
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The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
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A degassed solvent system, typically a mixture of toluene and water, is added.
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The reaction mixture is heated to reflux (around 80-100 °C) and stirred for 12-24 hours, with the progress monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Upon completion, the reaction is cooled to room temperature, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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The crude product is then purified by column chromatography to yield the desired 9-aryl-7,7-diphenyl-7H-benzo[c]fluorene derivative.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. This reaction couples the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. This is particularly useful for synthesizing hole-transporting materials or for introducing emissive moieties containing nitrogen atoms.
Caption: Schematic of the Buchwald-Hartwig amination reaction.
Exemplary Protocol for Buchwald-Hartwig Amination:
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In a glovebox, a reaction vessel is charged with 9-Bromo-7,7-diphenyl-7H-benzo[c]fluorene (1.0 eq.), the desired amine (1.2 eq.), a palladium precatalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand like XPhos (0.04 eq.), and a strong base such as sodium tert-butoxide (NaOtBu, 1.4 eq.).
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The vessel is sealed and removed from the glovebox.
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Anhydrous, degassed toluene is added as the solvent.
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The reaction mixture is heated to 80-110 °C and stirred for 12-24 hours. Reaction progress is monitored by TLC or GC-MS.
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After completion, the reaction is cooled, diluted with an organic solvent like ethyl acetate, and filtered through a pad of Celite to remove inorganic salts.
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The filtrate is concentrated, and the crude product is purified by column chromatography to afford the corresponding amino-functionalized benzo[c]fluorene derivative.
Applications in Organic Electronics
The unique combination of the benzo[c]fluorene core's electronic properties and the synthetic versatility afforded by the bromo and phenyl substituents makes 9-Bromo-7,7-diphenyl-7H-benzo[c]fluorene a highly promising precursor for materials used in organic light-emitting diodes (OLEDs).
Host Materials for Phosphorescent OLEDs
The rigid and extended aromatic structure of the benzo[c]fluorene core suggests a high triplet energy, which is a critical requirement for host materials in phosphorescent OLEDs (PhOLEDs). The host material must have a higher triplet energy than the phosphorescent dopant (emitter) to ensure efficient energy transfer from the host to the guest. Through Suzuki or Buchwald-Hartwig coupling reactions, electron-donating or electron-withdrawing moieties can be attached at the C9 position to fine-tune the HOMO/LUMO energy levels and charge transport properties of the resulting material, making it an ideal host.
Emitting Materials
By coupling 9-Bromo-7,7-diphenyl-7H-benzo[c]fluorene with various fluorescent or phosphorescent chromophores via the Suzuki reaction, novel emissive materials can be synthesized. The benzo[c]fluorene unit can serve as a blue-emitting core or as a building block to create larger conjugated systems with emission spanning the visible spectrum. The diphenyl groups at the C7 position will help to maintain high photoluminescence quantum yields in the solid state by preventing aggregation.[3]
Hole-Transporting Materials
The introduction of electron-rich aromatic amines (e.g., triphenylamine or carbazole derivatives) at the C9 position via Buchwald-Hartwig amination can lead to the formation of efficient hole-transporting materials (HTMs). The benzo[c]fluorene core provides good thermal stability, while the appended amino groups facilitate hole injection and transport.
Conclusion
9-Bromo-7,7-diphenyl-7H-benzo[c]fluorene is a strategically designed building block for the synthesis of advanced organic materials. Its key chemical properties—a stable and electronically active benzo[c]fluorene core, synthetically versatile bromo functionality, and solubility-enhancing diphenyl groups—make it a valuable precursor for a wide range of applications in organic electronics. The ability to precisely modify its structure through well-established cross-coupling reactions allows for the rational design of materials with tailored optoelectronic properties for use as hosts, emitters, and charge transporters in high-performance OLEDs and other organic electronic devices. Further research into the synthesis and characterization of this and related compounds will undoubtedly open new avenues in the development of next-generation organic materials.
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PMC. (2021). Highly Emissive 9-Borafluorene Derivatives: Synthesis, Photophysical Properties and Device Fabrication. Retrieved from [Link]
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PubChem. (n.d.). 2,7-Dibromo-9,9-diphenyl-9H-fluorene. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and characterization of bromo and acetyl derivatives of spiro[fluorene-9, 9'-xanthene]. Retrieved from [Link]
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